molecular formula C11H12ClIO2 B14062252 1-Chloro-1-(2-ethoxy-6-iodophenyl)propan-2-one

1-Chloro-1-(2-ethoxy-6-iodophenyl)propan-2-one

Cat. No.: B14062252
M. Wt: 338.57 g/mol
InChI Key: SBGAPJBNBWPYLD-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-ethoxy-6-iodophenyl)propan-2-one is an organic compound with the molecular formula C11H12ClIO2 and a molecular weight of 338.57 g/mol . This compound is characterized by the presence of a chloro group, an ethoxy group, and an iodo group attached to a phenyl ring, along with a propan-2-one moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 1-Chloro-1-(2-ethoxy-6-iodophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-ethoxy-6-iodophenyl ketone with thionyl chloride (SOCl2) to introduce the chloro group. The reaction is typically carried out under reflux conditions to ensure complete conversion. Another method involves the use of phosphorus pentachloride (PCl5) as a chlorinating agent . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to enhance yield and purity.

Chemical Reactions Analysis

1-Chloro-1-(2-ethoxy-6-iodophenyl)propan-2-one undergoes various types of chemical reactions, including:

Scientific Research Applications

1-Chloro-1-(2-ethoxy-6-iodophenyl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-ethoxy-6-iodophenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The chloro group can participate in nucleophilic substitution reactions, while the carbonyl group can undergo nucleophilic addition reactions. The ethoxy and iodo groups can influence the compound’s reactivity and selectivity in various chemical processes .

Comparison with Similar Compounds

1-Chloro-1-(2-ethoxy-6-iodophenyl)propan-2-one can be compared with similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its functional groups and their influence on its chemical behavior.

Properties

Molecular Formula

C11H12ClIO2

Molecular Weight

338.57 g/mol

IUPAC Name

1-chloro-1-(2-ethoxy-6-iodophenyl)propan-2-one

InChI

InChI=1S/C11H12ClIO2/c1-3-15-9-6-4-5-8(13)10(9)11(12)7(2)14/h4-6,11H,3H2,1-2H3

InChI Key

SBGAPJBNBWPYLD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC=C1)I)C(C(=O)C)Cl

Origin of Product

United States

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